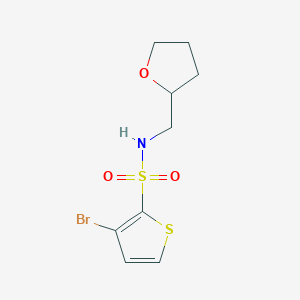
4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as BOMOS, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide has been shown to interact with cell membranes, potentially altering their structure and function.
Biochemical and Physiological Effects:
4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide has been shown to possess various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide has been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide in lab experiments is its potential use as a reagent in organic chemistry. Additionally, its antimicrobial and anticancer properties make it a potential candidate for the development of new drugs. However, one limitation of using 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide in lab experiments is its potential toxicity. Further studies are needed to determine the full extent of its toxicity and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide. Additionally, further studies are needed to determine the full extent of its anticancer properties and potential use in cancer treatment. Furthermore, the potential toxicity and side effects of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide need to be further studied to determine its safety for use in humans.
Synthesemethoden
The synthesis of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 4-bromo-N-methylbenzenesulfonamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide, which can be purified using various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been studied for its potential use as a reagent in organic chemistry, as well as its potential use in the development of new drugs. 4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-15(9-11-3-2-8-18-10-11)19(16,17)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSGEVBOJIXWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-(oxan-3-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)






![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
